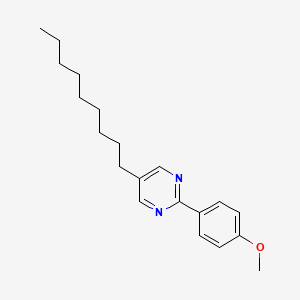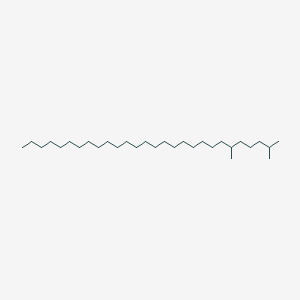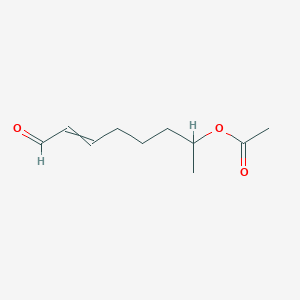
4-Phenylpyridine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpyridine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C13H7N3 It is characterized by a pyridine ring substituted with a phenyl group at the 4-position and two cyano groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarbonitrile typically involves the reaction of 3-oxo-3-phenylpropanenitrile with 4-chlorobenzaldehyde and ammonium acetate in glacial acetic acid. The reaction is carried out under an argon atmosphere at 120°C for 12 hours . Another method involves the use of tetrachlorosilane and zinc chloride as a binary reagent for the efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The phenyl and cyano groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Phenylpyridine-2,6-dicarbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Phenylpyridine-2,6-dicarbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives have been studied as positive allosteric modulators at the M1 muscarinic acetylcholine receptors, which are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease . The compound’s ability to modulate receptor activity is attributed to its interaction with the receptor’s allosteric sites, enhancing the receptor’s response to its endogenous ligand, acetylcholine.
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarbonitrile: A closely related compound with similar structural features but without the phenyl group at the 4-position.
2,6-Dicyanopyridine: Another similar compound used in the synthesis of various heterocyclic derivatives.
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile: A derivative with additional amino and chloro substituents.
Uniqueness: 4-Phenylpyridine-2,6-dicarbonitrile is unique due to the presence of both phenyl and cyano groups, which confer distinct electronic properties and reactivity
Propriétés
Numéro CAS |
106023-87-4 |
|---|---|
Formule moléculaire |
C13H7N3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-phenylpyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-12-6-11(7-13(9-15)16-12)10-4-2-1-3-5-10/h1-7H |
Clé InChI |
OAYOQSZHLOLFEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)

![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)




![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)
